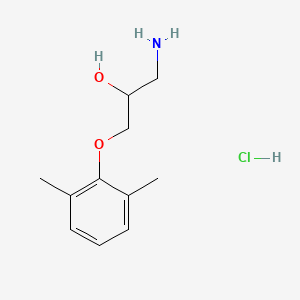

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride

Description

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a 2,6-dimethylphenoxy group at position 2. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 267.73 g/mol.

Properties

IUPAC Name |

1-amino-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCASSCDNBSABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Mexiletine Hydrochloride

Structure: Mexiletine hydrochloride (1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride) shares the 2,6-dimethylphenoxy group but differs in substituent positions: the amino group is at position 2 of propane, and it lacks a hydroxyl group . Pharmacology: Mexiletine is a Class IB antiarrhythmic agent, blocking voltage-gated sodium channels to stabilize cardiac membranes. Its ED₅₀ values and therapeutic indices are well-documented in preclinical models . Physicochemical Properties:

| Parameter | Mexiletine Hydrochloride | 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl |

|---|---|---|

| LogP (Lipophilicity) | 1.8 (moderate) | Estimated ~1.2 (more hydrophilic due to –OH) |

| Molecular Weight | 215.72 g/mol | 267.73 g/mol |

| Key Functional Groups | –NH₂ (position 2), –O– (aryl) | –NH₂ (position 1), –OH (position 2), –O– (aryl) |

Clinical Relevance : Mexiletine is FDA-approved for ventricular arrhythmias, while the target compound’s pharmacological profile remains under investigation .

DDPH (1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane HCl)

Structure: DDPH features a propane backbone with a 2,6-dimethylphenoxy group and a 3,4-dimethoxyphenylethylamino substituent. The additional methoxy groups enhance lipophilicity compared to the target compound . Pharmacology: DDPH is a potent α₁-adrenoceptor antagonist (IC₅₀ = 12 nM), currently in Phase II trials for hypertension. Comparison:

| Parameter | DDPH | Target Compound |

|---|---|---|

| Bioactivity | α₁-Adrenoceptor antagonist | Undefined (structural analogs suggest potential ion channel modulation) |

| Key Substituents | 3,4-Dimethoxyphenylethylamino | Primary amine and hydroxyl groups |

| Molecular Weight | 418.33 g/mol | 267.73 g/mol |

HBK Series (Piperazine Derivatives)

Structure: HBK14–19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) incorporate piperazine rings and extended alkoxy chains, unlike the target compound’s simpler propanol backbone . Pharmacology: These compounds exhibit affinity for serotonin (5-HT₁A) and dopamine receptors, with HBK15 showing anxiolytic effects in rodent models. Their ED₅₀ values range from 7–15 mg/kg in anticonvulsant assays . Divergence: The piperazine moiety in HBK compounds enables multi-receptor interactions, whereas the target compound’s primary amine may limit receptor selectivity.

(S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol HCl

Structure: This compound has a butanol backbone with a phenoxyethylamino group, increasing chain length and lipophilicity (LogP ~2.1) compared to the target compound . Pharmacology: Demonstrates anticonvulsant activity (ED₅₀ = 7.57 mg/kg, PI = 4.55 in MES-induced seizure models) . Comparison:

| Parameter | Butanol Derivative | Target Compound |

|---|---|---|

| Backbone Length | C4 (butanol) | C3 (propanol) |

| Therapeutic Index (PI) | 4.55 | Not reported |

Biological Activity

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride (CAS Number: 1052527-93-1) is a compound classified under amino alcohols, notable for its potential applications in biochemical research and pharmaceuticals. This article delves into its biological activity, exploring its mechanisms of action, interactions with biological systems, and implications for therapeutic use.

Chemical Structure and Properties

The compound features a phenoxy group that enhances its lipophilicity and alters pharmacokinetic profiles. Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 249.74 g/mol. The presence of two methyl groups on the phenyl ring contributes to its unique biochemical properties.

This compound exhibits biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of target proteins.

- Hydrophobic Interactions : The phenoxy group participates in hydrophobic interactions, modulating the activity of enzymes or receptors.

Biological Activity

Research indicates that this compound influences various cellular processes. Notable biological activities include:

- Inhibition of Amino Acid Transporters : Studies have shown its potential as an inhibitor of transporters involved in amino acid absorption, particularly the B0AT1 transporter, which is crucial for neutral amino acid uptake in the intestine .

- Antidepressant Effects : Preliminary investigations suggest that the compound may exhibit antidepressant-like properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Transporter Interaction

A study investigating the interaction of this compound with the B0AT1 transporter reported an IC50 value indicating significant inhibition potential. This suggests that the compound could be beneficial in treating conditions associated with impaired amino acid transport .

Case Study 2: Pharmacological Applications

In another study focusing on its pharmacological effects, researchers explored the compound's role as a biochemical probe to study enzyme mechanisms. The findings indicated that it could serve as a valuable tool in drug discovery and development due to its ability to selectively interact with specific enzymes.

Data Table: Comparison with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₅ClN₂O | Contains two methyl groups enhancing lipophilicity |

| 1-Amino-3-(2-methylphenoxy)propan-2-ol | C₉H₁₃NO | Lacks one methyl group compared to target compound |

| 1-Amino-3-(4-chlorophenoxy)propan-2-ol | C₉H₈ClN₂O | Contains a chlorine substituent instead of methyl groups |

Q & A

Basic: What are the established synthetic routes for Mexiletine Hydrochloride?

Methodological Answer:

Mexiletine Hydrochloride is synthesized via a multi-step process:

Nucleophilic Substitution : 2,6-Dimethylphenol reacts with epichlorohydrin under basic conditions to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane.

Amination : The epoxide intermediate undergoes ring-opening with ammonia or ammonium hydroxide to yield the primary amine.

Salt Formation : The free base is treated with hydrochloric acid to produce the hydrochloride salt.

Critical considerations include controlling reaction temperature (e.g., 50–60°C for amination) and purification via recrystallization from ethanol/water mixtures to achieve >98% purity. Impurities such as 2,6-dimethylphenol (unreacted starting material) and ketone byproducts (e.g., 1-(2,6-dimethylphenoxy)propan-2-one) must be monitored using HPLC .

Basic: How is the structural integrity of Mexiletine Hydrochloride confirmed in research settings?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR confirm the presence of the 2,6-dimethylphenoxy group (aromatic protons at δ 6.7–7.0 ppm) and the propanolamine backbone (CHNH at δ 3.0–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 215.72 (CHNO·HCl).

- HPLC Purity Analysis : Reverse-phase HPLC (C18 column, UV detection at 254 nm) with reference standards ensures ≥98% chemical purity. Retention time comparisons against EP impurities (e.g., Impurity D) are critical .

Advanced: What strategies resolve contradictions in pharmacological data for Mexiletine Hydrochloride across studies?

Methodological Answer:

Discrepancies in efficacy or toxicity data often arise from:

- Model System Variations : Differences in in vitro (e.g., transfected HEK293 cells expressing Nav1.5) vs. in vivo (rodent arrhythmia models) systems. Standardizing protocols (e.g., voltage-clamp settings) mitigates variability.

- Dose-Response Relationships : Non-linear pharmacokinetics due to hepatic metabolism (CYP2D6 polymorphism) require dose adjustments in preclinical studies.

- Metabolite Interference : Active metabolites (e.g., hydroxymexiletine) may contribute to observed effects. LC-MS/MS profiling of plasma/tissue samples is recommended to account for metabolic contributions .

Advanced: How are impurities in Mexiletine Hydrochloride identified and quantified during pharmaceutical analysis?

Methodological Answer:

Pharmaceutical-grade impurities are characterized using:

- EP Reference Standards : Impurities A (2,6-dimethylphenol), B (ketone derivative), and D (stereoisomeric amine) are quantified via HPLC with UV detection.

- Forced Degradation Studies : Exposure to heat, light, and acidic/oxidative conditions identifies degradation products. For example, acid hydrolysis generates 2,6-dimethylphenol, while oxidation forms N-oxide derivatives.

- Limit Tests : Impurity levels are capped at ≤0.1% (ICH guidelines) using validated methods with detection limits of 0.05% .

Advanced: What metabolic pathways of Mexiletine Hydrochloride are characterized, and how do they influence experimental design?

Methodological Answer:

Key metabolic pathways include:

- Phase I Metabolism : Hepatic CYP2D6-mediated hydroxylation to p-hydroxymexiletine, which retains sodium channel-blocking activity.

- Phase II Conjugation : Glucuronidation of the primary amine enhances renal excretion.

Experimental design must incorporate: - CYP2D6 Phenotyping : Genotyping/phenotyping of animal models or human hepatocytes to account for metabolic variability.

- Metabolite Profiling : LC-MS/MS analysis of plasma and urine samples to quantify parent drug and metabolites.

- Enzyme Inhibition Studies : Co-administration with CYP2D6 inhibitors (e.g., quinidine) to assess pharmacokinetic interactions .

Basic: What physicochemical properties of Mexiletine Hydrochloride are critical for formulation development?

Methodological Answer:

Relevant properties include:

- Solubility : 43 mg/mL in water, DMSO, and ethanol at 25°C, enabling parenteral or oral formulations.

- Melting Point : 200–204°C, indicating thermal stability suitable for tablet compression.

- Hygroscopicity : Low moisture absorption (<1% at 40°C/75% RH), allowing storage at room temperature.

- pKa : 9.2 (amine group), influencing pH-dependent solubility in gastrointestinal fluids .

Advanced: How does stereochemistry impact Mexiletine Hydrochloride’s biological activity, and what chiral analysis methods are recommended?

Methodological Answer:

Mexiletine’s activity as a sodium channel blocker is stereospecific, with the (R)-enantiomer showing higher affinity for Nav1.5.

Chiral Analysis Methods :

- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with ethanol/hexane mobile phases to resolve enantiomers.

- Polarimetry : Specific rotation measurements ([α] = +15° for (R)-enantiomer in methanol).

- Circular Dichroism (CD) : Confirms enantiomeric excess (ee) in synthesized batches .

Advanced: What in silico approaches predict Mexiletine Hydrochloride’s binding affinity to sodium channels?

Methodological Answer:

Computational strategies include:

- Molecular Docking : Using Nav1.5 cryo-EM structures (PDB: 6UZ3) to model interactions between Mexiletine’s aromatic ring and channel pore residues (e.g., Phe1760).

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 150 mM NaCl, 310 K).

- QSAR Models : Correlate structural descriptors (e.g., logP, dipole moment) with IC values from patch-clamp assays. These methods guide lead optimization for antiarrhythmic drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.